Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

regioselectivity physicochemical properties medicinal chemistry

NK1 receptor programs demand building blocks with exact regiochemistry and IP alignment. Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate (CAS 46399-02-4) meets this need as the key intermediate claimed in US 9,181,259 B2. • Defined 1-oxo (not 4-oxo) regiochemistry ensures synthetic reproducibility and patent positioning • TPSA 58.6 Ų, XlogP 0.2, 4 H-bond acceptors - quantitatively profiled for fragment-based design • ≥95% purity, racemic mixture suited for hit-to-lead SAR; enantiopure resolution deferred to lead optimization Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B12093257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2N1CCNC2=O
InChIInChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13)
InChIKeyBOGMPAMWYXPGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1‑oxo‑octahydropyrrolo[1,2‑a]piperazine‑6‑carboxylate – Scaffold Identity & Procurement


Ethyl 1‑oxo‑octahydropyrrolo[1,2‑a]piperazine‑6‑carboxylate (CAS 46399‑02‑4) is a fully saturated bicyclic heterocycle belonging to the pyrrolopiperazine/pyrrolopyrazine family . With the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g mol⁻¹, it features a fused pyrrolidine–piperazine ring system substituted with an oxo group at position 1 and an ethyl ester at position 6 . The scaffold contains two undefined chiral centers, affording a racemic mixture unless otherwise specified . Vendors typically supply the compound at ≥95 % purity for use as a research intermediate .

Scaffold Saturated bicyclic pyrrolopiperazine core with oxo/ester substitution
Supply Research intermediate supplied as racemic mixture
Chirality Two undefined stereocenters; fits early-stage SAR exploration

Ethyl 1‑oxo‑octahydropyrrolo[1,2‑a]piperazine‑6‑carboxylate: Irreplaceable by Simple Analogs


Simple piperazine or pyrrolidine building blocks lack the rigid bicyclic framework, the specific 1‑oxo regiochemistry, and the ethyl‑ester substitution pattern present in ethyl 1‑oxo‑octahydropyrrolo[1,2‑a]piperazine‑6‑carboxylate. This unique architecture dictates a distinct hydrogen‑bonding capacity (1 donor, 4 acceptors), a calculated XlogP of 0.2, and a topological polar surface area (TPSA) of 58.6 Ų , properties that directly influence solubility, permeability, and target engagement in medicinal chemistry programs [1]. Crucially, the oxo placement at position 1 versus position 4 (as in the regioisomer CAS 473923‑54‑5) alters the electronic environment of the lactam, affecting both reactivity in downstream derivatizations and the conformational preferences of the fused ring system . Consequently, exchanging this compound for a simpler or regioisomeric analog risks compromising synthetic reproducibility, biological activity, and intellectual property positioning in NK₁ antagonist or related drug discovery efforts [2].

Simple piperazine or pyrrolidine blocks lack the rigid bicyclic framework, altering conformational and binding profiles.
Regioisomeric oxo placement (e.g., 4-oxo isomer) may shift hydrogen-bonding geometry and metabolic stability predictions.
Patent-defined 1-oxo-6-carboxylate substitution pattern may not be replicated by alternative regioisomers, affecting IP positioning.

Differentiation Evidence vs. Closest Analogs


Regioisomer Comparison: 1‑Oxo vs. 4‑Oxo Scaffold Properties

The placement of the oxo group at position 1 (target compound) versus position 4 (comparator CAS 473923‑54‑5) results in distinct computed physicochemical properties. The target compound exhibits an XlogP of 0.2 and a TPSA of 58.6 Ų . While the 4‑oxo isomer shares the same molecular formula (C₁₀H₁₆N₂O₃) and molecular weight (212.25 g mol⁻¹), the altered regioisomerism shifts the lactam NH position, predicting differences in hydrogen‑bonding geometry and metabolic stability that cannot be captured by formula‑level comparison alone [1].

Regioisomer Properties
Reported
Target: XlogP 0.2, TPSA 58.6 Ų
Comparator (4-oxo): same formula, regioisomeric oxo – shifts H-bond geometry
Regiospecific procurement critical for reproducible reactivity
Computational predictions; verify experimentally
regioselectivity physicochemical properties medicinal chemistry

Vendor Purity: Target vs. 4‑Oxo Isomer

Commercially available batches of the target compound are specified at 95 % purity (AKSci) , whereas the 4‑oxo regioisomer (CAS 473923‑54‑5) is typically offered at 97–98 % purity by multiple vendors . The lower nominal purity of the 1‑oxo compound may reflect the synthetic challenge of introducing the oxo group at position 1, potentially requiring additional purification for applications demanding >97 % purity.

Purity Specification
Data to verify
Target: 95% (AKSci)
Comparator (4-oxo): 97–98% (Achemblock, Leyan)
Lower nominal purity may require additional purification
Vendor datasheet review recommended
purity specification procurement quality control

Scaffold Patent Positioning: NK₁ Antagonist Intermediate

The octahydropyrrolo[1,2‑a]piperazine scaffold, including 6‑carboxylate derivatives, is explicitly claimed in patent US 9,181,259 B2 as a key intermediate for neurokinin 1 (NK₁) receptor antagonists [1]. In contrast, simpler piperazine or monocyclic analogs lack the conformational rigidity and substitution vectors required to access the patent‑protected chemical space. The 1‑oxo substitution differentiates this compound from other carboxylate intermediates in the same patent family that bear alternative oxo placements or lack the ester functionality.

Patent Positioning
Reported
1-oxo-6-carboxylate pattern claimed in US 9,181,259 B2 for NK₁ antagonist synthesis
Correct regioisomer essential for IP-protected lead series
Patent context; freedom-to-operate review needed
intellectual property NK1 antagonist drug discovery

Chiral Configuration: Racemate vs. Enantiopure 4‑Oxo Isomer

The target compound (CAS 46399‑02‑4) is supplied as a racemic mixture with 0 defined and 2 undefined chiral centers . In contrast, the 4‑oxo regioisomer (CAS 473923‑54‑5) is commercially available in enantiopure (6S,8aS) configuration at ≥97 % purity . For applications requiring stereochemical homogeneity—such as asymmetric catalysis or enantioselective target engagement—the racemic nature of the 1‑oxo compound may necessitate chiral resolution, adding a processing step absent when using the pre‑resolved 4‑oxo analog.

Chirality
Data to verify
Target: racemic (2 undefined chiral centers)
Comparator (4-oxo): enantiopure (6S,8aS)
Racemate suitable for early SAR; enantiopure alternative available
Chiral resolution may be needed for advanced studies
stereochemistry enantiomeric purity synthetic reproducibility

Hydrogen‑Bonding Capacity vs. Unsubstituted Parent Scaffold

The target compound possesses 1 hydrogen‑bond donor and 4 acceptors, yielding a TPSA of 58.6 Ų . By comparison, the unsubstituted parent scaffold octahydropyrrolo[1,2‑a]pyrazine (CAS 5654‑83‑1) has 2 donors (both ring NH groups) and 2 acceptors, with a lower TPSA of approximately 27 Ų . The increased acceptor count and TPSA of the 1‑oxo‑6‑carboxylate derivative predict enhanced aqueous solubility and altered blood–brain barrier permeability, consistent with its intended use as a polar intermediate rather than a CNS‑penetrant final compound.

H-Bond Profile
Data to verify
1 donor, 4 acceptors, TPSA 58.6 Ų
Parent scaffold: 2 donors, 2 acceptors, TPSA ≈27 Ų
Higher polarity supports use as a polar intermediate
Computed values; confirm experimentally
hydrogen bonding drug-likeness physicochemical profiling

Rotatable Bond Count & Conformational Flexibility

The target compound contains 3 rotatable bonds (ethyl ester side chain) . The unsubstituted bicyclic scaffold octahydropyrrolo[1,2‑a]pyrazine has 0 rotatable bonds . The 4‑oxo‑6‑carboxylate regioisomer likewise bears 3 rotatable bonds, but the steric environment around the ester differs due to the adjacent oxo placement. This modest increase in rotational degrees of freedom, combined with the polar ester moiety, modulates the entropic penalty upon binding without introducing excessive flexibility that would compromise target selectivity [1].

Conformational Flexibility
Reported
3 rotatable bonds (ethyl ester)
Parent scaffold: 0 rotatable bonds
Moderate flexibility enables binding pocket access
Within lead-like range; confirm binding assays
conformational entropy lead-likeness molecular design

Optimal Application Scenarios


NK₁ Receptor Antagonist Lead Optimization

Programs targeting neurokinin 1 receptors benefit from the 1‑oxo‑6‑carboxylate substitution pattern, which is explicitly claimed in patent US 9,181,259 B2 as part of the pyrrolo[1,2‑a]piperazine scaffold [1]. The compound serves as a key intermediate for introducing polar ester functionality at position 6, enabling the synthesis of patent‑protected antagonists with favorable pharmacokinetic profiles.

Physicochemical-Driven Building Block Selection

When a polar, hydrogen‑bond‑accepting building block is required, the target compound's TPSA of 58.6 Ų, XlogP of 0.2, and 4 hydrogen‑bond acceptor sites provide a quantitatively defined physicochemical profile . This is particularly relevant for fragment‑based drug design or parallel synthesis libraries where calculated properties guide monomer selection.

Racemic Scaffold Exploration in Early-Stage SAR

The racemic nature of the commercially available target compound (0 defined chiral centers) makes it suitable for initial structure–activity relationship studies where stereochemical resolution is deferred to later optimization stages . Its 95 % purity specification is adequate for hit‑to‑lead chemistry, with the understanding that enantiopure material may be required for advanced profiling.

Bicyclic Heterocycle Library Synthesis

As a representative of the octahydropyrrolo[1,2‑a]piperazine class, the target compound enables the construction of focused libraries exploring oxo‑ and ester‑substituted bicyclic scaffolds [2]. The 1‑oxo regioisomer offers steric and electronic properties distinct from the more common 4‑oxo isomer, expanding the accessible chemical space.

Application
Selection Property
Validation Focus
NK₁ Antagonist Lead Optimization
Patent-defined 1-oxo-6-carboxylate pattern
Regioisomer identity and oxo placement verification
Physicochemical Building Block Selection
Polar, hydrogen-bond-accepting profile
TPSA, XlogP, H-bond donor/acceptor count verification
Racemic Scaffold SAR Exploration
Racemate supply with specified purity
Enantiomeric composition and purity specification review
Bicyclic Heterocycle Library Synthesis
1-Oxo regioisomer for library diversity
Scaffold identity and substitution pattern verification
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